molecular formula C7H8F6O3 B12086303 Hexafluoroisopropyl isopropyl carbonate

Hexafluoroisopropyl isopropyl carbonate

Cat. No.: B12086303
M. Wt: 254.13 g/mol
InChI Key: NVMFMPGRXHZIGL-UHFFFAOYSA-N
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Description

Hexafluoroisopropyl isopropyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is used in various scientific and industrial applications due to its stability and reactivity. The compound is characterized by the presence of hexafluoroisopropyl and isopropyl groups attached to a carbonate moiety, making it a valuable reagent in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexafluoroisopropyl isopropyl carbonate can be synthesized through several methods. One common approach involves the reaction of hexafluoroisopropanol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired carbonate compound with high purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The starting materials, hexafluoroisopropanol and isopropyl chloroformate, are readily available and can be sourced from commercial suppliers.

Chemical Reactions Analysis

Types of Reactions: Hexafluoroisopropyl isopropyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonate group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Hexafluoroisopropyl isopropyl carbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and labeling studies.

    Industry: this compound is employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which hexafluoroisopropyl isopropyl carbonate exerts its effects involves the interaction of its functional groups with various molecular targets. The hexafluoroisopropyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The carbonate moiety can undergo hydrolysis, releasing carbon dioxide and alcohols, which can further react with other compounds.

Comparison with Similar Compounds

Hexafluoroisopropyl isopropyl carbonate can be compared with other similar compounds, such as:

    Hexafluoroisopropanol: A related compound used as a solvent and reagent in organic synthesis.

    Isopropyl Carbonate: A simpler carbonate compound with different reactivity and applications.

    Fluorinated Carbonates: A class of compounds with varying degrees of fluorination and unique chemical properties.

Uniqueness: this compound stands out due to its combination of hexafluoroisopropyl and isopropyl groups, which impart unique stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and reagents.

Properties

Molecular Formula

C7H8F6O3

Molecular Weight

254.13 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl propan-2-yl carbonate

InChI

InChI=1S/C7H8F6O3/c1-3(2)15-5(14)16-4(6(8,9)10)7(11,12)13/h3-4H,1-2H3

InChI Key

NVMFMPGRXHZIGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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